molecular formula C27H46O4 B12310200 methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12310200
M. Wt: 434.7 g/mol
InChI Key: QSDDPPUHXXAVJK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h16-22,24-25,28,30H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDPPUHXXAVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclopenta[a]Phenanthrene Skeleton Construction

The synthesis begins with the preparation of the steroidal cyclopenta[a]phenanthrene core. A common starting material is lithocholic acid or its derivatives, which undergo sequential modifications to introduce hydroxyl and alkyl groups. For example, lithocholic acid (6 ) is methylated using methanol and sulfuric acid to yield methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (7 ) in quantitative yield. This step ensures the retention of the C3 hydroxyl group, critical for subsequent functionalization.

Oxidation of the C3 hydroxyl to a ketone is achieved using dimethyl sulfoxide (DMSO) at 50°C under nitrogen, yielding methyl(4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (8 ) with a 53% yield. The ketone intermediate serves as a precursor for introducing the 6-ethyl and 7-hydroxy groups via reduction and alkylation.

Introduction of 6-Ethyl and 3,7-Dihydroxy Groups

The 6-ethyl group is introduced through stereoselective alkylation. In one protocol, sodium borohydride reduction of a ketone intermediate in ethanol at 45°C for 12 hours installs the 7-hydroxy group while preserving the 6-ethyl substituent. For instance, compound 5 (15 g) dissolved in ethanol reacts with sodium borohydride (1.6 g) to afford the dihydroxy derivative (6 ) in 93% yield. The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with dichloromethane, demonstrating scalability for industrial production.

A patent (CN107936078) describes a similar approach, where the 6-ethyl group is introduced via Grignard reagent addition to a C6 ketone intermediate, followed by borohydride reduction to establish the 3,7-dihydroxy configuration. This method avoids epimerization at C5 and C10, ensuring high stereochemical fidelity.

Esterification and Side-Chain Functionalization

The pentanoate side chain at C17 is installed early in the synthesis to simplify downstream modifications. Methylation of the carboxylic acid precursor is typically performed using methanol under acidic conditions. For example, lithocholic acid reacts with sulfuric acid in methanol to form the methyl ester with 100% yield.

In advanced stages, protecting groups such as tert-butyldimethylsilyl (TBS) ethers or methoxymethyl (MOM) ethers are employed to shield hydroxyl groups during oxidation or alkylation steps. A notable example involves the protection of the C7 hydroxyl as a MOM ether using chloromethyl methyl ether and diisopropylethylamine, achieving >95% yield. Deprotection is later performed with hydrochloric acid in tetrahydrofuran (THF) to regenerate the free hydroxyl.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and reproducibility. Continuous flow reactors are utilized for exothermic reactions like borohydride reductions, enabling precise temperature control and reduced reaction times. Automated purification systems employing flash chromatography with silica gel (particle size 40–63 μm) and gradients of petroleum ether/ethyl acetate (10:1 to 3:1) ensure high purity (>98%).

A representative large-scale synthesis from (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid methyl ester involves:

  • Reduction : Sodium borohydride in ethanol at 45°C (93% yield).
  • Crystallization : Recrystallization from ethyl acetate/heptane mixtures to achieve >99.5% purity.
  • Lyophilization : Freeze-drying to produce a stable powder for pharmaceutical formulations.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • 1H-NMR : Characteristic signals include δ 3.65 (s, 3H, methyl ester), δ 0.90 (d, J = 6.4 Hz, C10 and C13 methyl groups), and δ 5.71 (s, C6-H).
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm confirm purity. Retention times are compared against reference standards.
  • HRMS : Exact mass measurements (e.g., m/z 413.3026 [M + Na]+) validate molecular formula C25H42O3.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity Reference
Borohydride Reduction Compound 5 NaBH4 in ethanol, 45°C 93% >99%
DMSO Oxidation Lithocholic acid DMSO, 50°C 53% 98%
Grignard Alkylation Ketone derivative Ethylmagnesium bromide 85% 97%

The borohydride reduction route offers the highest yield and scalability, making it the preferred method for industrial production. However, the DMSO oxidation approach is valuable for introducing ketone intermediates necessary for further functionalization.

Challenges and Optimization Strategies

  • Stereochemical Control : Epimerization at C5 and C10 is minimized by using aprotic solvents (e.g., THF) and low temperatures (-78°C for Grignard reactions).
  • Byproduct Formation : Over-reduction during borohydride reactions is mitigated by stoichiometric control (1.2 equivalents of NaBH4).
  • Solvent Selection : Ethanol and methanol are preferred for their environmental and cost benefits, though dichloromethane is used for extractions due to its immiscibility with water.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its polycyclic structure

Biological Activity

Methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis methods, biological mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple synthetic routes including alkylation and hydroxylation reactions. The general steps include:

  • Starting Materials : Simple organic compounds are used as precursors.
  • Reactions : Alkylation and hydroxylation reactions are performed under controlled conditions.
  • Purification : The final product is purified using techniques like chromatography.

Biological Activity

The biological activity of this compound has been studied in various contexts:

The compound interacts with specific molecular targets and pathways that modulate biological processes such as:

  • Enzyme Activity : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction : The compound can influence signaling pathways that affect cell growth and differentiation.
  • Gene Expression : It may alter the expression levels of certain genes associated with various physiological responses.

Research Findings

A variety of studies have explored the biological effects of this compound:

Antimicrobial Activity

Research indicates that methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2...) exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound has selective cytotoxic effects on cancer cell lines while sparing normal cells. The median cytotoxic concentration (CC50) was found to be:

Cell LineCC50 (µg/mL)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
Normal Human Fibroblasts>100

This selectivity indicates potential therapeutic applications in oncology.

Case Studies

  • Case Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the antitumor effects of the compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
  • Case Study on Antibacterial Effects : Another study focused on the antibacterial efficacy against multi-drug resistant strains of Staphylococcus aureus, demonstrating a promising alternative to traditional antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.